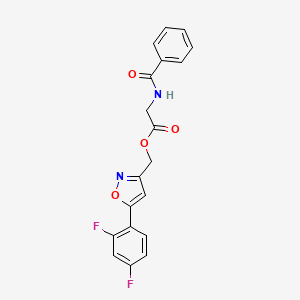

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-benzamidoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

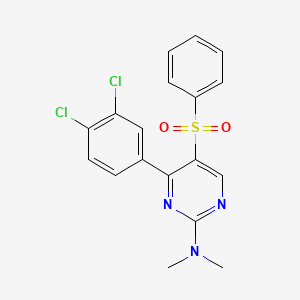

The compound “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-benzamidoacetate” is a complex organic molecule that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The isoxazole ring is substituted with a 2,4-difluorophenyl group and a methyl 2-benzamidoacetate group.

Aplicaciones Científicas De Investigación

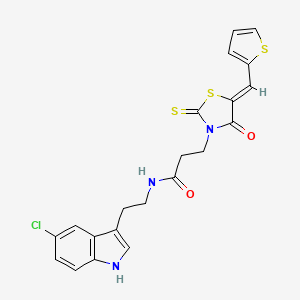

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-benzamidoacetate” could potentially be optimized to enhance its affinity for viral proteins, making it a candidate for antiviral drug development.

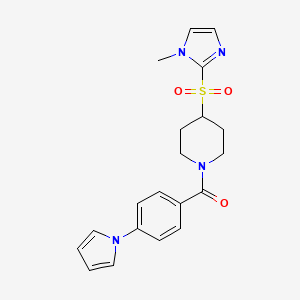

Anti-inflammatory Activity

The indole nucleus is found in many compounds with anti-inflammatory effects. By modulating inflammatory pathways, derivatives of indole can be used to treat conditions like arthritis and other inflammatory disorders . The specific substitution pattern on the isoxazole ring of this compound may confer unique anti-inflammatory benefits.

Anticancer Activity

Indole derivatives are known to possess anticancer activities, targeting various pathways involved in cancer cell proliferation and survival . The difluorophenyl group in the compound may interact with cancer cell enzymes or receptors, providing a pathway for targeted cancer therapy.

Antimicrobial Activity

Compounds containing the indole scaffold have shown effectiveness against a range of microbial pathogens. The benzamidoacetate moiety could be investigated for its potential to disrupt bacterial cell wall synthesis or interfere with microbial DNA replication .

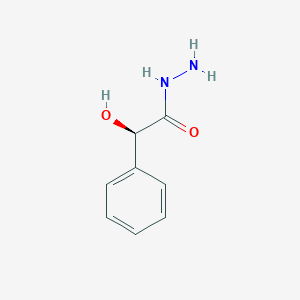

Antidiabetic Activity

Indole derivatives have been explored for their utility in managing diabetes, possibly by influencing insulin secretion or glucose metabolism . The compound’s ability to bind to receptors or enzymes involved in metabolic processes could be harnessed to develop new antidiabetic medications.

Antimalarial Activity

The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. Their ability to inhibit the growth of Plasmodium species makes them valuable in this field . The unique structure of “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-benzamidoacetate” might offer new avenues for creating more effective antimalarial drugs.

Propiedades

IUPAC Name |

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-benzamidoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O4/c20-13-6-7-15(16(21)8-13)17-9-14(23-27-17)11-26-18(24)10-22-19(25)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEBWHFYLVNLKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-benzamidoacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2749576.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamido)cyclohexyl phenylcarbamate](/img/structure/B2749578.png)

![2-[(4-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2749582.png)

![6-Tert-butyl-2-[1-[2-(3-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2749587.png)

![9-benzyl-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2749592.png)

![ethyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2749597.png)

![2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2749598.png)